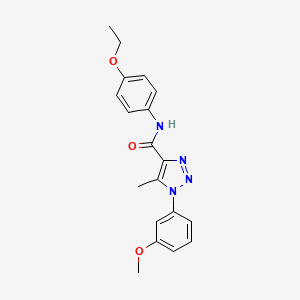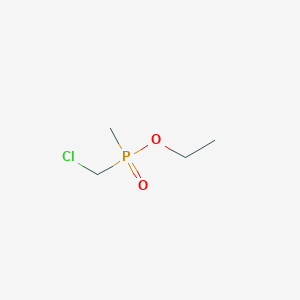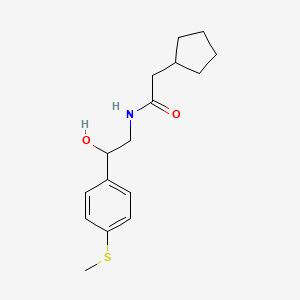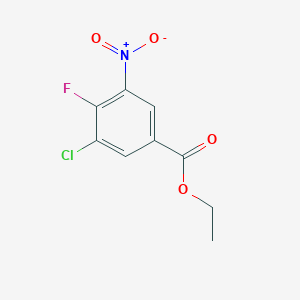
3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one, also known as NSC 719235, is a synthetic compound that belongs to the class of chromen-2-ones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Effets Biochimiques Et Physiologiques
3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, it has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one. One area of research is its potential therapeutic application in other diseases such as cardiovascular diseases and diabetes. Another area of research is the development of more potent and selective analogs of the compound. Furthermore, the mechanism of action of the compound needs to be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. Its high potency and selectivity make it an attractive candidate for drug development. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one involves the reaction of 6-methoxy-4-chromanone with p-toluenesulfonyl chloride and potassium carbonate in dimethylformamide. The reaction is carried out at room temperature for 24 hours, and the resulting product is purified by column chromatography. The yield of the product is around 70%.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-21-12-4-7-14-10(8-12)9-15(16(18)22-14)23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVHNQVEIOFDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfonyl-6-methoxychromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chloro-4-fluorophenyl)-2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2713496.png)
![1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2713499.png)
![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2713500.png)

![1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2713502.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2713503.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2713506.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2713507.png)


![7-Chloro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713510.png)
![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)